2-甲氧基-2-氧代乙磺酸钠

描述

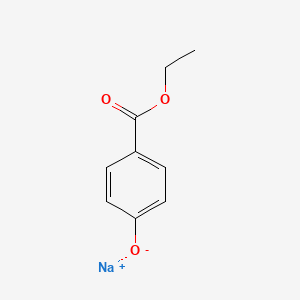

Sodium 2-Methoxy-2-oxoethanesulfonate is a haloalkyl sulfonamide . It has a molecular weight of 176.13 and its IUPAC name is sodium 2-methoxy-2-oxoethanesulfonate . It is used as a fungicide and has been shown to have ovicidal activity .

Molecular Structure Analysis

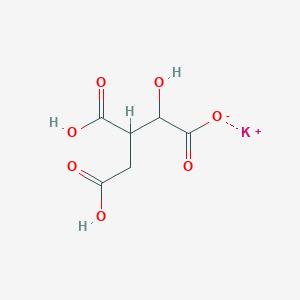

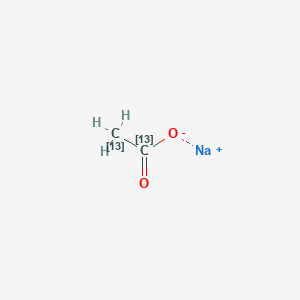

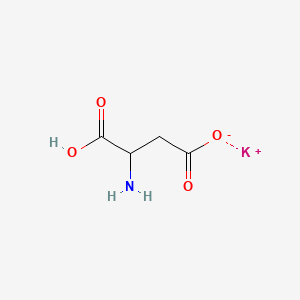

The molecular formula of Sodium 2-Methoxy-2-oxoethanesulfonate is C3H5NaO5S . The InChI code is 1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 .Physical And Chemical Properties Analysis

Sodium 2-Methoxy-2-oxoethanesulfonate is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学研究应用

与金属离子的相互作用

2-甲氧基-2-氧代乙磺酸钠与钠(I)和铜(II)等金属离子表现出有趣的相互作用。研究表明了分子内和分子间氢键和配位之间的相互作用,导致形成新的配位聚合物。此类相互作用为异构体拆分和新型化合物的合成提供了策略 (Mahmudov 等人,2014).

发光梯形配位聚合物

涉及相关的化合物 4-羟基苯磺酸钠二水合物的研究已经产生了发光梯形镧系元素配位聚合物。在特定条件下形成的这些化合物已对其结构和发光特性进行了分析,表明在材料科学中的潜在应用 (Yang 等人,2008).

偶氮偶联反应中的相转移催化

2-甲氧基-2-氧代乙磺酸钠在偶氮偶联反应的相转移催化中起作用。已经研究了不同取代基对包括甲氧基基团在内的芳磺酸钠催化活性的影响。这项研究增强了我们对偶氮偶联过程的理解,这在染料制造中至关重要 (Iwamoto 等人,1993).

两亲共聚物的合成

在聚合物科学中,与 2-甲氧基-2-氧代乙磺酸钠相关的化合物 2-(丙烯酰胺)-2-甲基丙磺酸钠用于合成两亲统计共聚物。这些共聚物在水性介质中表现出自聚集结构,这是在生物技术和材料科学中应用的关键方面 (Hashidzume 等人,2006).

环境应用

在环境科学中,与 2-甲氧基-2-氧代乙磺酸钠密切相关的重亚硫酸钠已被研究其对减少奶浆排放的影响。这项研究表明了其在环境管理中的潜力,特别是在农业环境中 (Sun 等人,2008).

作用机制

Target of Action

Sodium 2-Methoxy-2-oxoethanesulfonate primarily targets the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes .

Mode of Action

Sodium 2-Methoxy-2-oxoethanesulfonate acts as a fungicidal agent . It inhibits the synthesis of ergosterol, thereby disrupting the structure and function of the fungal cell membranes .

Biochemical Pathways

By inhibiting the synthesis of ergosterol, Sodium 2-Methoxy-2-oxoethanesulfonate affects the ergosterol biosynthesis pathway . This disruption leads to downstream effects such as impaired cell membrane function and structure in fungi, ultimately leading to their death .

Result of Action

The primary result of Sodium 2-Methoxy-2-oxoethanesulfonate’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

安全和危害

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化分析

Biochemical Properties

Sodium 2-Methoxy-2-oxoethanesulfonate plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . By inhibiting this enzyme, Sodium 2-Methoxy-2-oxoethanesulfonate disrupts the integrity of fungal cell membranes, leading to cell death.

Cellular Effects

Sodium 2-Methoxy-2-oxoethanesulfonate has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which can further damage cellular structures and functions . Additionally, Sodium 2-Methoxy-2-oxoethanesulfonate can induce oxidative stress in fungal cells, leading to apoptosis.

Molecular Mechanism

The molecular mechanism of action of Sodium 2-Methoxy-2-oxoethanesulfonate involves the inhibition of the enzyme lanosterol 14α-demethylase . This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting this enzyme, Sodium 2-Methoxy-2-oxoethanesulfonate prevents the formation of ergosterol, leading to the accumulation of toxic sterol intermediates . These intermediates disrupt cell membrane integrity and induce oxidative stress, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-Methoxy-2-oxoethanesulfonate can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as light, temperature, and pH. Over time, Sodium 2-Methoxy-2-oxoethanesulfonate may degrade, leading to a decrease in its efficacy . Long-term exposure to this compound can result in persistent disruption of cellular functions and prolonged oxidative stress in fungal cells.

Dosage Effects in Animal Models

The effects of Sodium 2-Methoxy-2-oxoethanesulfonate vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity . At high doses, Sodium 2-Methoxy-2-oxoethanesulfonate can induce toxic effects, including oxidative stress and damage to cellular structures . Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects .

Metabolic Pathways

Sodium 2-Methoxy-2-oxoethanesulfonate is involved in metabolic pathways related to ergosterol biosynthesis. It interacts with the enzyme lanosterol 14α-demethylase, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates, which can disrupt cellular functions and induce oxidative stress . The compound may also affect other metabolic pathways by altering the levels of key metabolites and influencing metabolic flux.

Transport and Distribution

Within cells and tissues, Sodium 2-Methoxy-2-oxoethanesulfonate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy. For instance, its accumulation in fungal cell membranes enhances its ability to disrupt ergosterol synthesis and induce cell death .

Subcellular Localization

Sodium 2-Methoxy-2-oxoethanesulfonate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in fungal cell membranes, where it inhibits ergosterol synthesis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The subcellular localization of Sodium 2-Methoxy-2-oxoethanesulfonate enhances its ability to disrupt cell membrane integrity and induce oxidative stress.

属性

IUPAC Name |

sodium;2-methoxy-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635747 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29508-16-5 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)